2-{[(2,2,2-Trichloro-1-{[(2-nitrophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
CAS No.:
Cat. No.: VC15719756
Molecular Formula: C19H18Cl3N5O4S2
Molecular Weight: 550.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18Cl3N5O4S2 |
|---|---|
| Molecular Weight | 550.9 g/mol |
| IUPAC Name | 2-[[2,2,2-trichloro-1-[(2-nitrobenzoyl)amino]ethyl]carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
| Standard InChI | InChI=1S/C19H18Cl3N5O4S2/c20-19(21,22)17(24-15(29)9-5-1-3-7-11(9)27(30)31)26-18(32)25-16-13(14(23)28)10-6-2-4-8-12(10)33-16/h1,3,5,7,17H,2,4,6,8H2,(H2,23,28)(H,24,29)(H2,25,26,32) |
| Standard InChI Key | SBGNIBXDNXVWKB-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=C(C1)C(=C(S2)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s molecular formula, C₁₉H₁₈Cl₃N₅O₄S₂, corresponds to a molecular weight of 550.9 g/mol . Its IUPAC name systematically describes its structure: a tetrahydrobenzothiophene core substituted with a carboxamide group at position 3, linked via a thiourea bridge to a trichloroethyl moiety bearing a 2-nitrobenzoyl substituent. The Canonical SMILES string, C1CCC2=C(C1)C(=C(S2)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)N, provides a machine-readable representation of its connectivity.
Table 1: Key Molecular Properties
Stereochemical and Electronic Characteristics
The trichloroethyl group (CCl₃CH₂) introduces significant steric bulk and electron-withdrawing effects, influencing reactivity and intermolecular interactions . The 2-nitrobenzoyl moiety contributes π-π stacking capabilities and redox activity, while the thiourea bridge (-NHC(=S)NH-) enables hydrogen bonding and metal coordination .
Synthetic Methodologies
Multi-Step Synthesis Overview
The synthesis involves sequential transformations:
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Formation of the Tetrahydrobenzothiophene Core: Cyclization of cyclohexenyl precursors with sulfur-containing reagents.
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Introduction of the Carboxamide Group: Amidation at position 3 using activated carboxylic acid derivatives.
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Thiourea Bridge Assembly: Reaction of an isothiocyanate intermediate with the trichloroethylamine derivative.
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2-Nitrobenzoyl Attachment: Acylation of the primary amine with 2-nitrobenzoyl chloride.
Critical reagents include potassium permanganate for oxidation steps and sodium borohydride for selective reductions.
Challenges and Optimization
The trichloroethyl group’s lability under basic conditions necessitates pH-controlled environments (pH 6–8) to prevent dehydrochlorination . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields >95% purity.
Chemical Reactivity and Stability
Nucleophilic Substitution
The CCl₃ moiety undergoes nucleophilic substitution with amines or thiols, replacing chlorine atoms with softer nucleophiles . For example, reaction with sodium methoxide yields methoxy-substituted derivatives .
Redox Activity
The 2-nitro group (-NO₂) is reducible to an amine (-NH₂) under catalytic hydrogenation (H₂/Pd-C), modifying electronic properties and bioactivity .
Table 2: Representative Reactions
| Reaction Type | Conditions | Product |
|---|---|---|
| Nucleophilic Substitution | NaOMe, DMF, 50°C | Methoxy-Trichloroethyl Analog |
| Reduction | H₂ (1 atm), Pd/C, EtOH | 2-Aminobenzoyl Derivative |
Biological Activity and Mechanistic Insights
Enzyme Modulation
The compound inhibits cytochrome P450 3A4 (CYP3A4) with an IC₅₀ of 2.3 μM, likely via coordination to the heme iron through the thiourea sulfur. This suggests utility as a pharmacokinetic modulator to enhance drug bioavailability.
Research Applications and Future Directions
Medicinal Chemistry
Structural analogs are being explored as:
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Anticancer agents: Targeting tubulin polymerization (IC₅₀ = 0.7 μM in MCF-7 cells) .
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Antidiabetic candidates: PPAR-γ agonists with EC₅₀ = 50 nM .
Material Science
The nitro-aromatic system shows promise in nonlinear optical materials due to high hyperpolarizability (β = 1.5 × 10⁻³⁰ esu).
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